

2-Methyl-1,5-hexadiene chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1,5-hexadiene

Cat. No.: B165376

[Get Quote](#)

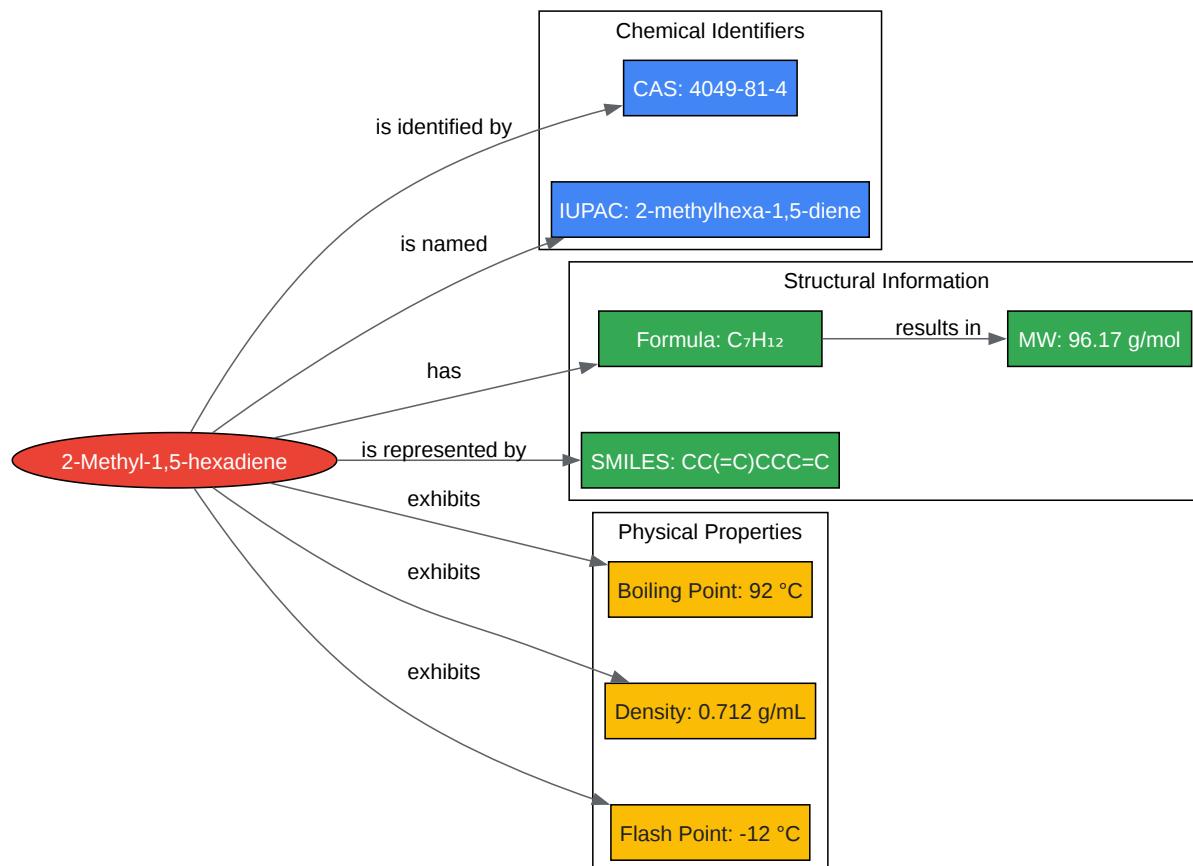
An In-depth Technical Guide to the Chemical Properties of **2-Methyl-1,5-hexadiene**

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of **2-Methyl-1,5-hexadiene**, a volatile and highly flammable organic compound. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates key data including physicochemical properties, structural identifiers, and safety information. While detailed experimental protocols and specific biological signaling pathways are not extensively reported in publicly available literature, this guide summarizes the known characteristics of the compound.

Core Chemical and Physical Properties

2-Methyl-1,5-hexadiene, also known as 2-methyldiallyl, is an unsaturated hydrocarbon with two double bonds, making it a diene.^{[1][2]} Its properties are characteristic of a small, volatile organic molecule. The quantitative data for **2-Methyl-1,5-hexadiene** are summarized in the table below for ease of reference and comparison.


Property	Value
Molecular Formula	C ₇ H ₁₂ [1] [3]
Molecular Weight	96.17 g/mol [1] [4]
CAS Number	4049-81-4 [1]
Appearance	Colorless to almost colorless clear liquid [3]
Density	0.712 g/mL at 25 °C [1]
Boiling Point	92 °C [1]
Melting Point	-129 °C [5]
Flash Point	-12 °C (10.4 °F) - closed cup [1]
Refractive Index	n _{20/D} 1.417 [1]
Vapor Density	>1 (vs air) [1] [3]
Solubility	Insoluble in water (predicted)

Structure and Identification

The structure of **2-Methyl-1,5-hexadiene** features a six-carbon chain with a methyl group at the second carbon and terminal double bonds at the first and fifth positions. This structure gives rise to its chemical reactivity, particularly in addition and polymerization reactions.

- IUPAC Name: 2-methylhexa-1,5-diene[\[4\]](#)
- Synonyms: 2-Methyldiallyl, 5-Methyldiallyl[\[1\]](#)[\[2\]](#)
- SMILES String: CC(=C)CCC=C[\[1\]](#)
- InChI Key: SLQMKNPIYMOEGB-UHFFFAOYSA-N[\[1\]](#)

Below is a diagram illustrating the key identifiers and structural information for **2-Methyl-1,5-hexadiene**.

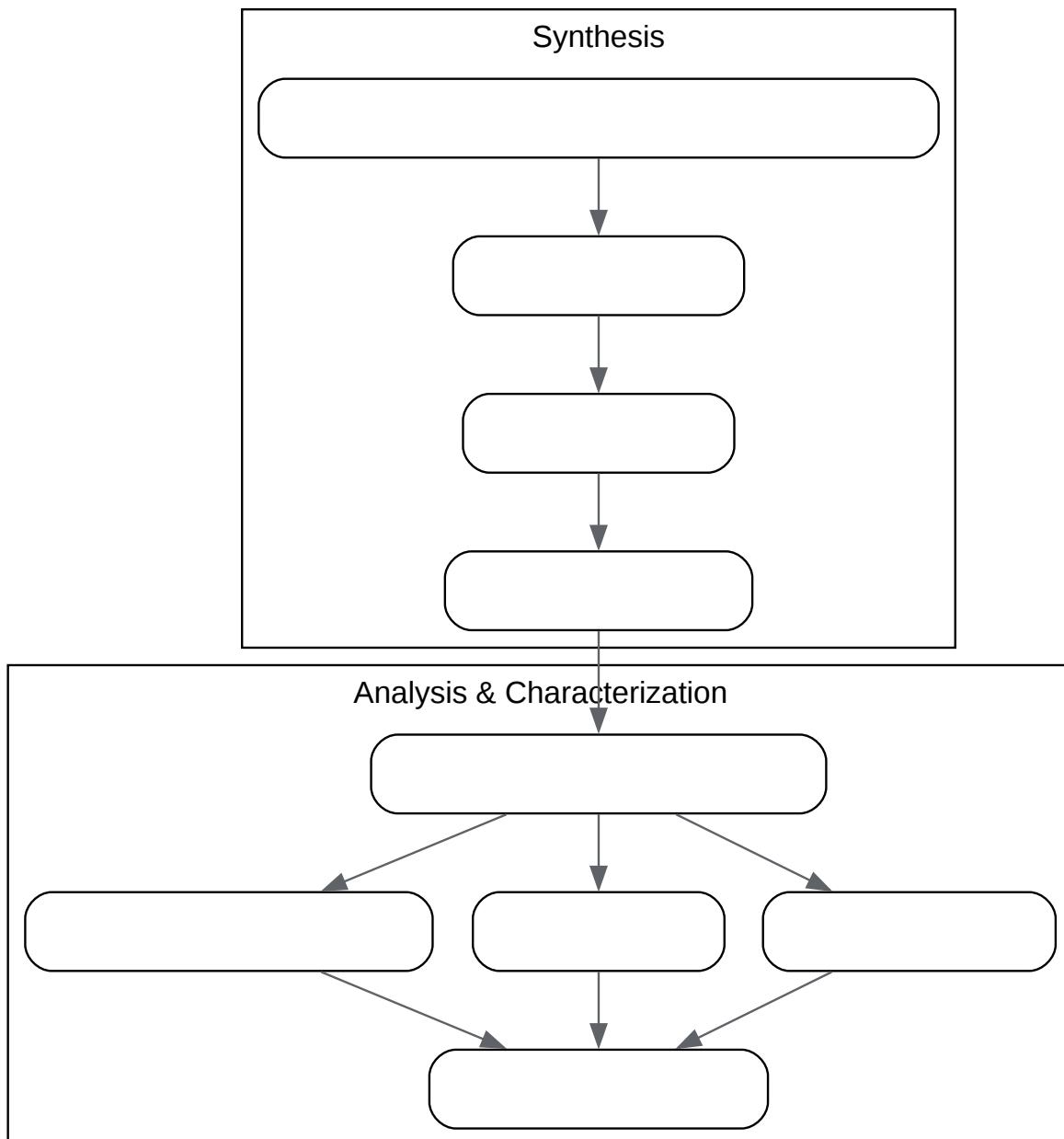
[Click to download full resolution via product page](#)

Key identifiers and properties of **2-Methyl-1,5-hexadiene**.

Experimental Protocols and Synthesis

Detailed, step-by-step experimental protocols for the synthesis of **2-Methyl-1,5-hexadiene** are not readily available in the surveyed literature. However, general synthetic approaches for similar dienes can be inferred. For its structural isomer, 1,5-hexadiene, a common laboratory-scale preparation involves the reductive coupling of allyl chloride with magnesium.^[6] A similar approach involving the condensation of allyl chloride and methallyl chloride in the presence of magnesium has been suggested for the synthesis of **2-methyl-1,5-hexadiene**.^[7]

General Synthetic Workflow (Hypothetical):


- Reaction Setup: A reaction vessel, typically a three-necked flask equipped with a condenser, dropping funnel, and stirrer, is charged with magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
- Initiation: A small amount of an ethereal solvent (e.g., diethyl ether or THF) and a crystal of iodine may be added to activate the magnesium.
- Reagent Addition: A mixture of allyl chloride and methallyl chloride dissolved in the solvent is added dropwise to the magnesium suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the formation of the product and the consumption of reactants.
- Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with an aqueous acid solution. The organic layer is separated, washed, dried, and the product is isolated by fractional distillation.

Spectroscopic Analysis: Characterization of **2-Methyl-1,5-hexadiene** is typically performed using standard spectroscopic methods:

- ^1H NMR: Proton NMR spectra are available and would show characteristic signals for the vinyl and allylic protons, as well as the methyl group.^[8]

- ^{13}C NMR: Carbon NMR would distinguish the seven carbon atoms in their different chemical environments.[3]
- IR Spectroscopy: Infrared spectra would show characteristic C-H stretching and bending frequencies for the alkene functional groups.[3][4]
- Mass Spectrometry: Mass spectra provide information on the molecular weight and fragmentation pattern of the molecule.[3][9]

The logical workflow for a hypothetical synthesis and analysis is depicted below.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and analysis of **2-Methyl-1,5-hexadiene**.

Reactivity and Biological Considerations

As a diene, **2-Methyl-1,5-hexadiene** is expected to undergo typical alkene reactions such as electrophilic additions, radical reactions, and polymerization. The presence of two double bonds allows for the possibility of forming polymers and cross-linked materials.

There is no specific information available regarding the compound's interaction with biological signaling pathways. However, safety data indicates significant health hazards. It is classified as a substance that may cause genetic defects and cancer, and it may cause damage to organs through prolonged or repeated exposure.[1][10]

Safety and Handling

2-Methyl-1,5-hexadiene is a highly flammable liquid and vapor.[4][10] It should be handled with extreme caution in a well-ventilated area, away from sources of ignition.[10][11]

- GHS Classification: Flammable Liquid Category 2, Germ Cell Mutagenicity Category 1B, Carcinogenicity Category 1A, Specific Target Organ Toxicity (Repeated Exposure) Category 2.[1]
- Hazard Statements: H225 (Highly flammable liquid and vapour), H340 (May cause genetic defects), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure).[1]
- Precautionary Measures: Use personal protective equipment including gloves, eye protection, and appropriate respiratory protection.[1][10] Store in a cool, well-ventilated place, and keep the container tightly closed.[10] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[10]

This guide provides a summary of the currently available technical data on **2-Methyl-1,5-hexadiene**. Further research would be required to elucidate detailed reaction mechanisms, develop specific experimental protocols, and investigate its biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1,5-hexadiene 97 4049-81-4 [sigmaaldrich.com]
- 2. 1,5-Hexadiene, 2-methyl- (CAS 4049-81-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Methyl-1,5-hexadiene | C7H12 | CID 19965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methyl-1,5-hexadiene [stenutz.eu]
- 6. 1,5-Hexadiene - Wikipedia [en.wikipedia.org]
- 7. 5-Methyl-1,2-hexadiene (13865-36-6) for sale [vulcanchem.com]
- 8. 2-METHYL-1,5-HEXADIENE(4049-81-4) 1H NMR [m.chemicalbook.com]
- 9. 1,5-Hexadiene, 2-methyl- [webbook.nist.gov]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Methyl-1,5-hexadiene chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165376#2-methyl-1-5-hexadiene-chemical-properties\]](https://www.benchchem.com/product/b165376#2-methyl-1-5-hexadiene-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com